molecular formula C9H11BrClNO2 B2726569 (R)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride CAS No. 499794-78-4

(R)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride

Cat. No.: B2726569
CAS No.: 499794-78-4
M. Wt: 280.55
InChI Key: UDMBAXSJPLSJGM-DDWIOCJRSA-N
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Description

Historical Context in β-Amino Acid Research

β-Amino acids emerged as a focal point in organic chemistry following seminal work by Dieter Seebach and Samuel Gellman in the 1990s, who demonstrated their capacity to form stable helical and sheet-like secondary structures in β-peptides. Unlike α-amino acids, β-amino acids feature a two-carbon backbone between the amino and carboxyl groups, conferring resistance to enzymatic degradation and enhancing metabolic stability. The introduction of aryl-substituted β-amino acids, such as this compound, marked a shift toward leveraging aromatic interactions for target binding in drug design. Early synthetic routes relied on Arndt-Eistert homologation, but asymmetric methods using chiral auxiliaries or organocatalysts have since predominated.

Significance in Medicinal Chemistry

This compound’s 4-bromophenyl group enhances hydrophobic interactions with protein binding pockets, while the β-amino acid scaffold improves bioavailability compared to α-analogues. Key applications include:

Property Role in Drug Design
Chirality (R-configuration) Dictates enantioselective binding to biological targets, such as G-protein-coupled receptors.
Bromine substituent Modulates electron density, influencing π-π stacking and halogen bonding interactions.
β-Amino acid backbone Confers resistance to proteolytic cleavage, extending plasma half-life.

These attributes make it a versatile intermediate in synthesizing kinase inhibitors and neuromodulators, particularly for central nervous system disorders.

Position within β-Amino Acid Classification Systems

β-Amino acids are classified by the position of substituents relative to the carboxyl group:

  • β²-Amino acids : Substituent on the α-carbon (adjacent to the carboxyl group).
  • β³-Amino acids : Substituent on the β-carbon (two carbons from the carboxyl group).

(R)-3-Amino-3-(4-bromophenyl)propanoic acid is a β³-amino acid , with the 4-bromophenyl group and amino moiety both attached to the β-carbon. This classification places it within a subgroup of aryl-substituted β³-amino acids known for their planar rigidity and capacity to mimic natural α-amino acid conformations in bioactive peptides.

Stereochemical Relevance of the (R) Configuration

The (R)-configuration at the β-carbon critically influences molecular recognition processes. For instance, in a study comparing enantiomers, the (R)-form exhibited a 15-fold higher affinity for the mGluR5 glutamate receptor than its (S)-counterpart. This enantioselectivity arises from differential hydrogen-bonding geometries and van der Waals contacts within the receptor’s binding pocket. The hydrochloride salt form enhances aqueous solubility, facilitating pharmacokinetic optimization in preclinical studies.

The compound’s stereochemical purity is typically achieved via chiral resolution or asymmetric synthesis using Evans’ oxazolidinone auxiliaries, yielding enantiomeric excesses >98%. X-ray crystallography studies confirm that the (R)-configuration adopts a gauche conformation, minimizing steric clash between the bromophenyl group and the carboxylate.

Key structural attributes:  
- Molecular formula: C₉H₁₀BrNO₂·HCl  
- Molecular weight: 280.54 g/mol (hydrochloride salt)  
- IUPAC name: (3R)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride  
- CAS Registry: 479074-63-0 (free acid); 128834-01-5 (hydrochloride)  

Properties

IUPAC Name

(3R)-3-amino-3-(4-bromophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBAXSJPLSJGM-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The substrate, 3-(4-bromophenyl)-2-propenoic acid methyl ester, undergoes hydrogenation under 50 bar H₂ pressure in tetrahydrofuran (THF) at 25°C. The use of [Rh(nbd)((R,R)-Et-DuPhos)]BF₄ as the catalyst achieves enantiomeric excess (ee) values exceeding 95%. Subsequent hydrolysis of the ester with hydrochloric acid yields the hydrochloride salt.

Enzymatic Resolution Using Lipase B

Enzymatic resolution offers a biocatalytic route to isolate the (R)-enantiomer from racemic mixtures. Lipase B from Candida antarctica (CAL-B) has been employed for the kinetic resolution of racemic 3-amino-3-(4-bromophenyl)propanoic acid esters.

Procedure and Yield

In a representative protocol, the racemic methyl ester is treated with CAL-B in isopropyl alcohol at 60°C for 14 hours. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact. After separation via column chromatography, the (R)-ester is hydrolyzed with aqueous HCl to furnish the target compound in 47% yield and >99% ee.

Protective Group Strategies with Boc Intermediates

The tert-butoxycarbonyl (Boc) group is widely used to protect the amino functionality during synthesis. (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid serves as a key intermediate, which is subsequently deprotected to yield the hydrochloride salt.

Synthesis of Boc-Protected Intermediate

  • Starting Material : 4-Bromobenzaldehyde undergoes a Strecker reaction with ammonium chloride and potassium cyanide to form the α-amino nitrile.
  • Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using 6M HCl, yielding racemic 3-amino-3-(4-bromophenyl)propanoic acid.
  • Protection : The amino group is Boc-protected using di-tert-butyl dicarbonate in the presence of triethylamine, followed by purification via recrystallization.

Deprotection to Hydrochloride Salt

Treatment of the Boc-protected intermediate with HCl in dioxane removes the Boc group, precipitating the hydrochloride salt. This method achieves a overall yield of 65–70% with high enantiopurity.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters of the discussed methods:

Method Catalyst/Reagent Yield (%) Enantiomeric Excess (%) Key Reference
Asymmetric Hydrogenation Rh-(R,R)-Et-DuPhos 82 95
Enzymatic Resolution CAL-B Lipase 47 >99
Boc Protection/Deprotection Di-tert-butyl dicarbonate 70 98

Challenges and Optimization Opportunities

  • Catalyst Cost : Rhodium-based catalysts are expensive, prompting research into cheaper alternatives like iridium or nickel complexes.
  • Enzyme Stability : CAL-B lipase exhibits reduced activity at temperatures above 65°C, limiting reaction scalability. Immobilization on solid supports may enhance reusability.
  • Racemization Risk : Acidic conditions during Boc deprotection can cause racemization. Optimizing HCl concentration and reaction time mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include primary amines.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

Peptide Synthesis

(R)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride is widely used as a building block in peptide synthesis. Its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for efficient coupling reactions during solid-phase peptide synthesis. This capability is crucial for producing peptides that may serve as therapeutic agents or research tools .

Drug Development

The compound's unique structure makes it valuable in the design of novel pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression, anxiety, and epilepsy .

Neuroscience Research

Research indicates that this compound interacts with glutamate receptors, which are critical for synaptic transmission and plasticity. Studies have shown that it can enhance excitatory signaling pathways, potentially leading to therapeutic advancements in neurodegenerative diseases .

Bioconjugation Techniques

The compound can be utilized in bioconjugation strategies to link biomolecules with therapeutic agents. This application is essential for developing targeted therapies, improving drug delivery systems, and enhancing the specificity of treatments .

Antimicrobial Activity

Preliminary studies have indicated that related compounds exhibit antimicrobial properties against various pathogens. The structural features of this compound may enhance its efficacy against bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Peptide SynthesisKey building block for therapeutic peptides
Drug DevelopmentPotential treatments for neurological disorders
NeuroscienceModulation of glutamate receptors
AntimicrobialInhibition of bacterial growth

Table 2: Case Studies on Neurotransmitter Modulation

Study ReferenceFindingsImplications
PMC6934771Enhanced receptor activityPotential treatment for epilepsy
Chem-Impex Product OverviewEffective in synaptic transmission studiesInsights into depression therapies

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the amino acid moiety facilitates its incorporation into biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Enantiomeric Comparison: R vs. S Configuration

The S-enantiomer, (S)-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride (CAS: 122852-33-9), shares the same molecular formula but differs in stereochemistry. Key differences include:

  • Biological Activity : Enantiomers often exhibit divergent pharmacological profiles. For example, the R -form may show higher affinity for specific GABA receptors, while the S -form could display altered metabolic stability .
  • Synthesis and Purity : The R -enantiomer is synthesized via asymmetric catalysis, achieving ≥98% assay purity, whereas the S -form is often derived from resolution techniques, with similar purity grades .
Table 1: Enantiomeric Properties
Property R -Enantiomer S -Enantiomer
CAS Number 499794-78-4 122852-33-9
Boiling Point Not reported 394.9°C
Assay Purity ≥98% (typical) ≥98%
Key Application Chiral drug intermediates Peptide synthesis

Halogen Substitution: Br vs. Cl

The replacement of bromine with chlorine in analogs such as (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride () alters physicochemical properties:

  • Lipophilicity : The bromine atom (higher molecular weight, larger atomic radius) increases lipophilicity (logP ≈ 2.1) compared to chlorine (logP ≈ 1.5), influencing membrane permeability .
  • Electronic Effects : Bromine’s stronger electron-withdrawing effect enhances stability in electrophilic substitution reactions relative to chlorine .

Substituent Position: Para vs. Ortho

Compounds like (R)-3-Amino-3-(o-tolyl)propanoic acid () feature ortho-methyl substitution instead of para-bromo:

  • Solubility: The polar para-bromo substituent enhances aqueous solubility (≈15 mg/mL) compared to non-polar ortho-methyl analogs (≈5 mg/mL) .

Functional Group Modifications: Ester vs. Acid

The methyl ester derivative, (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (), serves as a prodrug:

  • Stability : The ester form improves stability under acidic conditions (e.g., oral administration).
  • Bioactivation : Enzymatic hydrolysis converts the ester to the active carboxylic acid in vivo, delaying release .

Structural Analogs: Chain Length and Substituent Diversity

  • 4-tert-Butyl Derivative: (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride () features a bulky tert-butyl group, enhancing steric shielding but reducing solubility (≈2 mg/mL) .
Table 2: Structural and Functional Comparisons
Compound Key Modification Molecular Weight Solubility Key Application
(R)-3-Amino-3-(4-bromophenyl)propanoic acid HCl Para -Br, propanoic acid 280.55 Moderate Enzyme inhibition
(S)-Methyl 3-amino-3-(4-Cl-phenyl)propanoate HCl Para -Cl, methyl ester 264.12 High Prodrug development
(R)-3-Amino-3-(o-tolyl)propanoic acid Ortho -methyl 195.22 Low Steric studies
3-Amino-4-(4-hydroxyphenyl)butyric acid HCl Butyric acid backbone, para -OH 215.67 High Receptor modulation

Biological Activity

(R)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activity, particularly in the modulation of neurotransmitter systems. This article explores its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C9H10BrNO2
  • Molecular Weight : Approximately 244.09 g/mol
  • Structure : The compound features an amino group, a bromine atom on a phenyl ring, and a propanoic acid backbone, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The presence of the amino group allows for hydrogen bonding with biological molecules, while the bromophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors involved in neurotransmission, potentially influencing pathways related to pain perception and mood regulation.

Neurotransmitter Modulation

Preliminary studies suggest that this compound may interact with glutamate receptors, which are crucial for excitatory neurotransmission. This interaction could position the compound as a potential therapeutic agent for neurological disorders such as depression and anxiety.

Synthesis Methods

The synthesis of this compound can be achieved through several approaches:

  • Asymmetric Hydrogenation : A method that allows for the selective production of the desired enantiomer.
  • Enzymatic Resolution : Utilizing enzymes to achieve high enantiomeric excess and purity.
  • Chemical Synthesis : Traditional organic synthesis techniques involving various reagents to construct the compound.

Case Studies

  • Neurotransmitter Interaction Studies : Research indicates that compounds structurally similar to this compound exhibit binding affinities for glutamate receptors. Further pharmacological profiling is necessary to establish specific interactions and therapeutic implications.
  • Biocatalytic Applications : Studies have explored the use of biocatalysts for synthesizing phenylalanine analogues, which include derivatives of this compound. These approaches demonstrate the compound's utility in producing high-value amino acid derivatives .

Comparative Analysis

Compound NameBiological ActivityApplications
This compoundPotential neurotransmitter modulatorNeurological disorders
4-BromophenylalanineAntimicrobial activityPharmaceutical synthesis
4-Bromophenylboronic acidProtein-ligand binding studiesChemical biology

Q & A

Q. Enantiomeric Purity Optimization :

  • Use chiral HPLC for real-time monitoring.
  • Asymmetric catalysis (e.g., Rhodium-BINAP complexes) improves enantioselectivity (>99% ee) .

What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the bromophenyl moiety (δ 7.2–7.6 ppm for aromatic protons) and stereochemistry .
  • Chiral HPLC : To verify enantiopurity (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (theoretical [M+H]+: 292.0) .
  • Polarimetry : Specific rotation ([α]D25 ≈ +15° to +20°) distinguishes (R)-enantiomer from (S) .

How can researchers optimize synthesis to achieve >99% enantiomeric excess?

Answer:

  • Catalyst Screening : Evaluate chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric induction .
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization during amination .
  • Purification : Recrystallization from ethanol/water mixtures enhances enantiopurity .
  • Design of Experiments (DoE) : Statistical optimization of reaction parameters (e.g., solvent polarity, catalyst loading) .

What strategies mitigate degradation during storage?

Answer:

  • Storage Conditions : Store at -20°C under inert gas (N2/Ar) in amber vials to prevent photodegradation of the bromophenyl group .
  • Hygroscopicity Management : Use desiccants (silica gel) to avoid HCl salt deliquescence .
  • Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

What are the key applications in medicinal chemistry?

Answer:

  • Chiral Building Block : Used in synthesizing β-amino acid derivatives for peptidomimetics targeting proteases or GPCRs .
  • Enzyme Inhibition : The bromine atom enhances halogen bonding with enzyme active sites (e.g., kinase inhibitors) .
  • CNS Drug Development : Structural analogs show potential in modulating neurotransmitter receptors .

How to design assays to evaluate bioactivity, considering stereochemistry?

Answer:

  • Enantiomer-Specific Assays : Compare (R)- and (S)-enantiomers in enzyme inhibition (e.g., IC50 determination via fluorescence polarization) .
  • X-ray Crystallography : Resolve ligand-protein complexes to study stereochemical binding interactions .
  • Molecular Dynamics Simulations : Model halogen-bonding interactions between bromophenyl and target residues .

What are the solubility properties in common solvents?

Answer:

SolventSolubility (mg/mL)ConditionsReference
DMSO>5025°C
Water (pH 2.0)~10HCl-adjusted
Ethanol20–30Reflux

How do structural modifications (e.g., substituting bromine) affect biological activity?

Answer:

  • Halogen Substitution :
    • Br → Cl : Reduced steric bulk but weaker halogen bonding (e.g., lower IC50 in kinase assays) .
    • Br → F : Increased electronegativity enhances hydrogen bonding but reduces hydrophobic interactions .
  • SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-fluoro derivatives) and compare bioactivity via SPR or ITC .

What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid aerosol exposure (H315/H319 hazards) .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

How to resolve contradictions in reported synthetic yields from different methods?

Answer:

  • Parameter Analysis : Compare catalyst purity, solvent grade, and reaction scale discrepancies .
  • Reproducibility Studies : Replicate methods under standardized conditions (e.g., anhydrous solvents, controlled atmosphere).
  • Yield Optimization : Use response surface methodology (RSM) to identify critical factors (e.g., equivalents of amine source) .

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